molecular formula C13H22O3 B161647 Boscialin CAS No. 129277-03-8

Boscialin

Cat. No. B161647
M. Wt: 226.31 g/mol
InChI Key: CWLKAPCFJXJCEO-SGEPYOGPSA-N
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Description

Boscialin, also known as (-)-Boscialin, is a compound that can be isolated from the leaves of the African medicinal plant Boscia salicifolia . It has a molecular formula of C13H22O3 and a molecular weight of 226.31 .


Synthesis Analysis

The total synthesis of dehydro-boscialin glucoside, a derivative of Boscialin, was achieved by Königs-Knorr glycosylation of racemic 2,3-dehydroboscialin with acetobromoglucose and silver carbonate as the catalyst followed by Zemplén deacetylation . The requisite 2,3-dehydroboscialin was available selectively as a (Z)-diol from dehydro-β-ionone (3) by photooxidation and reduction .


Molecular Structure Analysis

The molecular structure of Boscialin is represented by the SMILES notation: CC(/C=C/[C@@]1(C(C)(CC@HO)C)O)=O .


Physical And Chemical Properties Analysis

Boscialin is a powder with a molecular weight of 226.31 . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activities

Boscialin, identified as a constituent of various medicinal plants, has been subject to synthetic studies to facilitate the investigation of its biological activities. The synthesis of both (+)- and (-)-boscialin, including their 1'-epimers, has been achieved. These synthesized compounds have been tested for activity against microbes, parasites, and human fibroblasts, revealing their potential in microbial and parasitic control, as well as in cancer cell cytotoxicity (Busch et al., 1998).

Isolation from Boscia Salicifolia

Boscialin was first isolated from the MeOH extract of the leaves of the African medicinal plant Boscia salicifolia. Its structure, related to ionones and abscisic acid, was determined mainly through NMR spectroscopy. Its isolation underscores the plant's potential in medicinal applications (Pauli et al., 1990).

Synthesis of Derivatives

Efforts have also been made to synthesize derivatives of boscialin, such as dehydro-boscialin glucoside. This synthesis involved complex processes like Konigs-Knorr glycosylation, illustrating the chemical versatility and potential for varied applications of boscialin and its derivatives (Krohn & Agócs, 2006).

Botanical and Medicinal Context

Boscialin is also found in the context of wider botanical and medicinal studies. For example, Boscia albitrunca, a related species, has been studied for its medicinal uses, phytochemistry, and pharmacological activities, which may provide insights into the broader applications of compounds like boscialin in traditional and modern medicine (Maroyi, 2019).

Antioxidant and Antiviral Activities

The study of Boscia angustifolia, another related species, has revealed significant antioxidant and antiviral activities in its leaf extract, containing compounds like boscialin. This highlights the potential therapeutic uses of boscialin in treating oxidative stress-related diseases and viral infections (Salem et al., 2016).

Antimicrobial Activity

Boscialin-related compounds have also been studied for their antimicrobial properties. For instance, martynoside, isolated from Boscia albitrunca leaves, demonstrated significant activity against various bacteria and fungi, suggesting potential applications of boscialin derivatives in managing infections (Pendota et al., 2015).

properties

IUPAC Name

(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLKAPCFJXJCEO-SGEPYOGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boscialin

CAS RN

129277-03-8
Record name 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
J Busch, Y Grether, D Ochs… - Journal of natural products, 1998 - ACS Publications
Natural (−)-boscialin [(−)-1] has recently been described as one of the constituents of various medicinal plants. To obtain more material for investigations of its biological activities, we …
Number of citations: 29 pubs.acs.org
N Pauli, U Séquin, A Walter - Helvetica chimica acta, 1990 - Wiley Online Library
Boscialin (1), a new compound structurally related to the ionones and abscisic acid, and its 4′‐O‐glucoside 2 were isolated from the MeOH extract of the leaves of the African …
Number of citations: 43 onlinelibrary.wiley.com
K Krohn, A Agocs - Arkivoc, 2007 - pdfs.semanticscholar.org
… boscialin glycosides and related compounds for tests of insulin releasing activity. The first total synthesis of boscialin … 1’,4’-cis-diol arrangement of the boscialin molecule. In our synthetic …
Number of citations: 1 pdfs.semanticscholar.org
NT Dinh, HT Thi, HN Thi, HMV Thi… - Vietnam Journal of …, 2020 - vietnamscience.vjst.vn
… data analysis above, along with comparison of the optical rotation, 2 was identified as boscialin [8]. … Boscialin (2) revealed activity against various strains including Corynebacterium …
Number of citations: 1 vietnamscience.vjst.vn
HMV Thi, NMN Thi, TKO Vu - scholar.archive.org
… data analysis above, along with comparison of the optical rotation, 2 was identified as boscialin [8]. … Boscialin (2) revealed activity against various strains including Corynebacterium …
Number of citations: 0 scholar.archive.org
P Pattanaik, H Roy - International Journal of Pharma Research and …, 2013 - academia.edu
… Later, related boscialin glucosides were isolated from barks of Pterospermum acerifolium. The authors reported that 4’-O-β-D-glucopyranoside-boscialin showed significant insulin …
Number of citations: 3 www.academia.edu
J Chen, S Mangelinckx, AN Adams… - Natural product …, 2012 - journals.sagepub.com
… Boscialin (5) can be regarded as a reduced analogue of dehydrovomifoliol (3). The occurrence of C13type norisoprenoids in Gynura bicolor, as demonstrated in this paper, is …
Number of citations: 25 journals.sagepub.com
JM Cha, JE Park, SU Choi, KR Lee - Natural Product Sciences, 2020 - koreascience.kr
Extensive column chromatography separation of the MeOH extract from the aerial parts of Phyllanthus urinaria afforded seventeen compounds (1-17). The structures of the compounds …
Number of citations: 1 koreascience.kr
JH Wang, CD Dai, R Long, JH Yao, X Chen… - Biochemical Systematics …, 2022 - Elsevier
The phytochemical investigation of the stems of Fissistigma retusum (H.Lév.) Rehder led to the isolation of a new phenolic derivative methyl 3-hydroxy-2,4- dimethoxybenzoate (1), …
Number of citations: 2 www.sciencedirect.com
MH Shahrajabian, W Sun, P Zandi… - Applied Ecology & …, 2019 - researchgate.net
… , 3-0-caffeoylquinic acid, syringaresinol 0-beta-D-glucopyranoside, 5, 7-dihydroxychromone, uracil, p-gydroxybenzoic acid, 4-0-beta-D-glucopyranosyloxybenzoic acid, boscialin and …
Number of citations: 64 www.researchgate.net

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